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Compound of Interest

(6-(Aminomethyl)pyridin-2-
Compound Name:
yl)methanol

Cat. No. B1287189

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
(6-(Aminomethyl)pyridin-2-yl)methanol (CAS No. 50501-31-0).[1][2][3][4] Due to the limited
availability of published experimental spectra for this specific molecule, this document presents
predicted spectroscopic data based on established principles of nuclear magnetic resonance
(NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from
analogous compounds. It also includes comprehensive, standardized experimental protocols
for obtaining such data.

Chemical Structure and Properties
» IUPAC Name: (6-(Aminomethyl)pyridin-2-yl)methanol

e Synonyms: 6-(Aminomethyl)-2-pyridinemethanol, 6-Hydroxymethyl-pyridine-2-methanamine,
2-(Aminomethyl)-6-(hydroxymethyl)pyridine[2][3]

e Molecular Formula: C7H10N20[1][2][3]

e Molecular Weight: 138.17 g/mol [1][2][3]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1287189?utm_src=pdf-interest
https://www.benchchem.com/product/b1287189?utm_src=pdf-body
https://www.chemical-suppliers.eu/enp/aminomethyl-pyridin-methanol-PX341128
https://americanelements.com/50501-31-0-6-aminomethyl-pyridin-2-yl-methanol
https://www.synblock.com/product/50501-31-0.html
https://www.chemicalbridge.co.uk/en/product-CB005915
https://www.benchchem.com/product/b1287189?utm_src=pdf-body
https://americanelements.com/50501-31-0-6-aminomethyl-pyridin-2-yl-methanol
https://www.synblock.com/product/50501-31-0.html
https://www.chemical-suppliers.eu/enp/aminomethyl-pyridin-methanol-PX341128
https://americanelements.com/50501-31-0-6-aminomethyl-pyridin-2-yl-methanol
https://www.synblock.com/product/50501-31-0.html
https://www.chemical-suppliers.eu/enp/aminomethyl-pyridin-methanol-PX341128
https://americanelements.com/50501-31-0-6-aminomethyl-pyridin-2-yl-methanol
https://www.synblock.com/product/50501-31-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (6-
(Aminomethyl)pyridin-2-yl)methanol. These predictions are based on the analysis of its
functional groups and comparison with structurally similar compounds.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts (in ppm)

Predicted Chemical

Protons . Multiplicity Integration
Shift (8)

Pyridine H (3,5

N ~72-74 Doublet 2H
positions)
Pyridine H (4 position) ~7.6-7.8 Triplet 1H
-CH20H (methanol) ~4.6 Singlet 2H
-CH2NH:z

) ~3.9 Singlet 2H
(aminomethyl)
-OH ~ 5.0 (variable) Broad Singlet 1H
-NH:z ~ 2.0 (variable) Broad Singlet 2H

Prediction Basis: The chemical shifts for the pyridine ring protons are estimated based on
typical values for 2,6-disubstituted pyridines. The shifts for the aminomethyl and hydroxymethyl
protons are based on standard values for these functional groups attached to an aromatic ring.

Predicted **C NMR Data

Table 2: Predicted 3C NMR Chemical Shifts (in ppm)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1287189?utm_src=pdf-body
https://www.benchchem.com/product/b1287189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Carbon Atom Predicted Chemical Shift ()
Pyridine C (2, 6 positions) ~ 158 - 162

Pyridine C (4 position) ~ 137 - 140

Pyridine C (3, 5 positions) ~118 - 122

-CH20H (methanol) ~64

-CH2NH:z (aminomethyl) ~ 46

Prediction Basis: The predicted chemical shifts are based on the known effects of amino and
hydroxyl substituents on the carbon atoms of a pyridine ring.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands

Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H Stretch (alcohol) 3200 - 3600 Strong, Broad

N-H Stretch (amine) 3300 - 3500 Medium, Doublet

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=C, C=N Stretch (pyridine )

) 1400 - 1600 Medium to Strong

ring)

C-O Stretch (primary alcohol) 1000 - 1050 Strong

N-H Bend (amine) 1590 - 1650 Medium

Prediction Basis: The predicted IR absorption bands are based on the characteristic vibrational
frequencies of the functional groups present in the molecule.

Predicted Mass Spectrometry (MS) Data
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Table 4: Predicted Mass-to-Charge Ratios (m/z)

lon Predicted m/z Description
: olecular lon
M]*+ 138.08 Molecular |
[M+H]* 139.09 Protonated Molecular lon
121.08 Loss of NHs
107.07 Loss of CH20H
93.06 Loss of CH2NH:z

Prediction Basis: The molecular ion peak corresponds to the molecular weight of the
compound. The [M+H]* peak is expected in soft ionization techniques like electrospray
ionization (ESI). The fragment ions are predicted based on the likely cleavage of the
aminomethyl and hydroxymethyl groups.

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of a solid
organic compound such as (6-(Aminomethyl)pyridin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of the solid sample.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-ds,
CDCIs, or D20) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.
e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field NMR spectrometer.

o Pulse Sequence: Standard single-pulse sequence.
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[e]

Acquisition Time: 2-4 seconds.

o

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64, depending on sample concentration.

[¢]

Spectral Width: 0-12 ppm.

[e]

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or higher field NMR spectrometer.
o Pulse Sequence: Proton-decoupled pulse sequence.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024 or more, due to the low natural abundance of 13C.
o Spectral Width: 0-200 ppm.

o Reference: TMS at 0.00 ppm or the deuterated solvent peaks.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Parameters (FT-IR):

o Spectrometer: Fourier-transform infrared (FT-IR) spectrometer.
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[e]

Spectral Range: 4000-400 cm™1.

Resolution: 4 cm~—1.

(¢]

Number of Scans: 16-32.

[¢]

[¢]

Background: A background spectrum of the empty ATR crystal should be collected before
analyzing the sample.

Mass Spectrometry (MS)

o Sample Preparation (Electrospray lonization - ESI):

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.qg.,
methanol, acetonitrile, or a mixture with water).

o A small amount of formic acid or ammonium hydroxide can be added to promote
protonation or deprotonation, respectively.

e Instrument Parameters (LC-MS with ESI source):
o Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
o lonization Mode: Positive ion mode to observe [M+H]*.
o Mass Range: m/z 50-500.
o Capillary Voltage: 3-5 kV.

o Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent
system.

o Nebulizer Pressure: Optimized for stable spray.

o Data Acquisition: Full scan mode. For fragmentation data, tandem MS (MS/MS) can be
performed on the precursor ion of interest.

Experimental and Analytical Workflow
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The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a chemical compound.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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